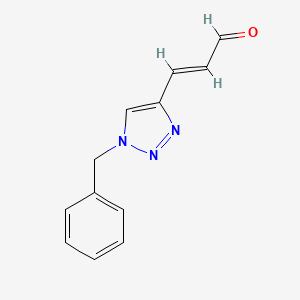
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry and the use of efficient catalysts like copper(I) sulfate and sodium ascorbate are likely employed. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Reduction: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acryl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This disruption of the microtubule network leads to cell cycle arrest and subsequent cell death. The triazole ring is also known to interact with various enzymes and receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used as a ligand in click chemistry.
1-Benzyl-4-(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl-1H-1,2,3-triazole: Another triazole derivative with potential bioactivity.
Uniqueness
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is unique due to its combination of a triazole ring and an acrylaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-3-(1-benzyltriazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
InChI Key |
YEPPFGWFEMTAPG-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)

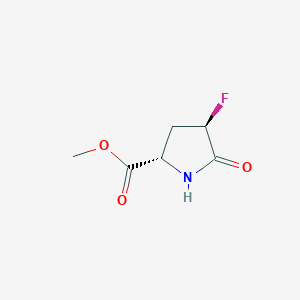


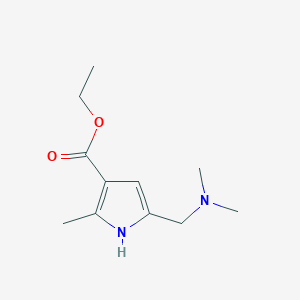
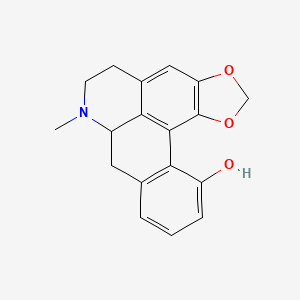

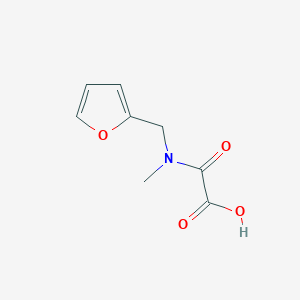
![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
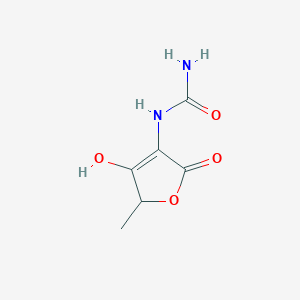
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
